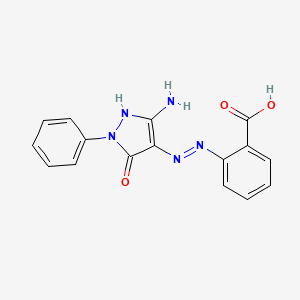

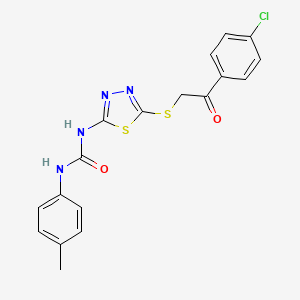

![molecular formula C10H15N3O B2844747 2-[(4,6-二甲基嘧啶-2-基)氨基]环丁醇 CAS No. 2202367-44-8](/img/structure/B2844747.png)

2-[(4,6-二甲基嘧啶-2-基)氨基]环丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-amino-4,6-dimethylpyrimidine” is a bioactive compound . It’s a pyrimidine derivative, which is a class of compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives is important in medicinal chemistry. The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds . A specific synthesis method was reported for a closely related compound, where “2-amino-4,6-dimethylpyrimidine” was dissolved in ethanol .Molecular Structure Analysis

The molecular weight of “2-amino-4,6-dimethylpyrimidine” is 123.1558 . The IUPAC Standard InChI is InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3, (H2,7,8,9) .Chemical Reactions Analysis

There’s a discussion on the reaction mechanism of “2-amino-4,6-dimethylpyrimidine” as a nucleophile . It’s suggested that it can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .Physical And Chemical Properties Analysis

The boiling point of a related compound, “2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid”, is 252-254 . The IUPAC name is “2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid” and the InChI code is "1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-6-4-3-5-10(11)12(17)18/h3-7H,1-2H3, (H,17,18) (H,14,15,16)" .科学研究应用

DNA损伤与修复

研究表明,包括那些涉及胸腺嘧啶或尿嘧啶的环丁烷嘧啶二聚体(CPDs)在内的环丁烷嘧啶二聚体在皮肤癌发展中由于DNA损伤起着至关重要的作用。这些二聚体通过各种光谱方法进行了研究。类似地,环丁烷在紫外线辐射诱导的DNA光产物形成中的作用已得到广泛研究。这些光产物,例如CPDs和嘧啶(6-4)嘧啶酮光产物,是由紫外线引起的主要DNA损伤,导致细胞毒性、致突变性和致癌作用。研究还集中在像DNA光解酶这样的酶上,它利用可见光能量破坏这些二聚体的环丁烷环来修复DNA(应用化学中的生物界面研究,2020)。

光化学研究

研究调查了使用某些衍生物,如卡洛芬衍生物,作为胸腺嘧啶二聚化和光产物修复的光敏剂。这些衍生物可以通过能量转移机制光诱导环丁烷二聚体的形成。这种研究突出了这些化合物在DNA光敏化中的双重作用,在不同的条件下导致DNA损伤或修复(ChemBioChem,2007)。

结构和构象研究

已经对基于环丁烷的化合物进行了结构研究,探索它们被掺入肽中并评估它们的刚性和构象性质。这些研究对于理解含环丁烷化合物的分子水平结构行为至关重要,这在合成化学和生物过程中都有影响(有机化学杂志,2005)。

光酶修复机制

对修复紫外线诱导的光产物(如环丁烷嘧啶二聚体)的特定酶的研究非常重要。这包括发现新的光反应酶,它们专门修复(6-4)光产物,这是一类主要的DNA光产物。了解这些酶在DNA修复中的机制和作用有助于更广泛地了解细胞对紫外线损伤的反应(自然,1993)。

安全和危害

作用机制

Mode of Action

It is known that the 2-amino-4,6-dimethylpyrimidine moiety can be deprotonated quite easily because the conjugated base is stabilized by resonance, and act as a nucleophile attacking aldehyde carbon . This suggests that the compound may interact with its targets through nucleophilic attack, leading to changes in the target’s structure and function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the potential nucleophilic activity of the compound, it may be involved in various biochemical reactions, particularly those involving aldehydes

Result of Action

Given the potential nucleophilic activity of the compound, it may induce structural and functional changes in its targets, potentially leading to altered cellular processes

属性

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-6-5-7(2)12-10(11-6)13-8-3-4-9(8)14/h5,8-9,14H,3-4H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCPRVHFDAJBIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCC2O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

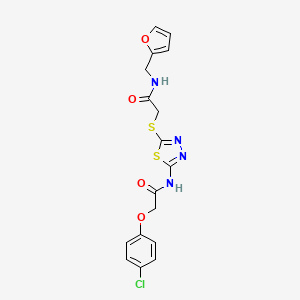

![1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2844665.png)

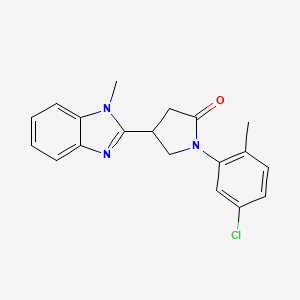

![2-[4-(5-bromo-2-thienyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2844668.png)

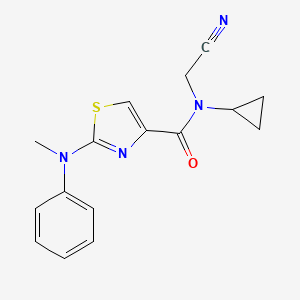

![4-{[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2844670.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2844673.png)

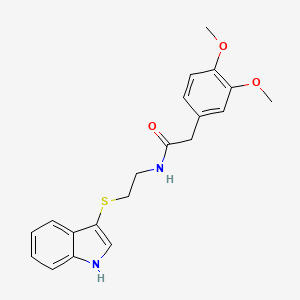

![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)

![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)